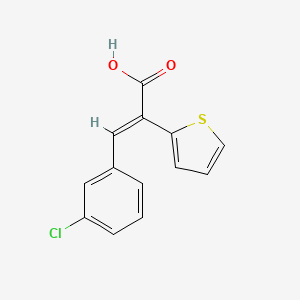

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Vue d'ensemble

Description

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a chlorophenyl group and a thiophene ring connected by a propenoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and thiophene-2-carboxaldehyde.

Knoevenagel Condensation: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, resulting in the formation of the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid exhibit anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, derivatives of thiophene-containing compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neurological Disorders

Compounds with similar structures have been investigated for their potential as modulators of neurotransmitter systems. Research indicates that they may serve as positive allosteric modulators of NMDA receptors, which are crucial in synaptic plasticity and memory formation. This suggests a potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors or photovoltaic materials due to its ability to form stable thin films with good charge transport properties .

2. Photovoltaic Cells

Research has demonstrated that incorporating thiophene-based compounds into organic photovoltaic cells can enhance their efficiency. The compound's ability to absorb light and facilitate charge separation positions it as a candidate for improving solar energy conversion technologies .

Chemical Intermediate

1. Synthesis of Novel Compounds

As a versatile building block, this compound can be employed in the synthesis of various derivatives with tailored biological activities. Its functional groups allow for further modifications, leading to the development of new pharmaceuticals or agrochemicals .

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based acids, including this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Neurological Modulation

A recent investigation explored the effects of thiophene derivatives on NMDA receptor activity. The results showed that specific modifications to the compound enhanced its binding affinity and selectivity towards GluN2C/D subtypes, suggesting potential therapeutic applications in treating cognitive disorders .

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological outcomes, such as anti-inflammatory or anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with the chlorine atom in the para position.

3-(3-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

3-(3-Chlorophenyl)-2-(furan-2-yl)prop-2-enoic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the specific positioning of the chlorine atom and the presence of the thiophene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid, also known as 3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid, is a compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol. Its unique structure, featuring a thiophene ring and a chlorophenyl group, has led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of thiophene derivatives with suitable reagents. It exhibits several chemical reactivity patterns such as oxidation, reduction, and substitution reactions, making it versatile for further modifications in drug development .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses and cancer progression. This inhibition could provide a therapeutic avenue for managing inflammation-related conditions and cancer .

In Vivo Studies

A notable study focused on the in vivo metabolism of related compounds demonstrated that derivatives similar to this compound undergo significant biotransformation in animal models. The metabolites were identified using high-performance liquid chromatography (HPLC), indicating that the biological activity could be influenced by metabolic processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiophene-based compounds has highlighted that modifications to the chlorophenyl group significantly affect biological activity. For example, varying substituents on the thiophene ring can enhance or diminish antimicrobial and anticancer effects. This information is crucial for designing more potent derivatives .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The compound disrupts bacterial membranes leading to cell lysis.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.

- Enzyme Interaction : The inhibition of COX enzymes reduces inflammatory mediators.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C13H9ClO2S | Varies |

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies |

| Enzyme Inhibition | Inhibits COX enzymes | Varies |

Propriétés

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSZVSZONHQZQF-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(\C2=CC=CS2)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.